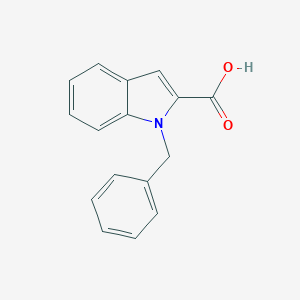

3-benzoyl-7-hydroxy-2H-chromen-2-one

Descripción general

Descripción

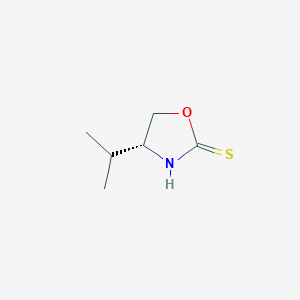

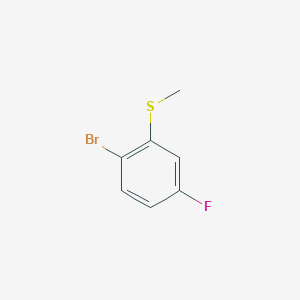

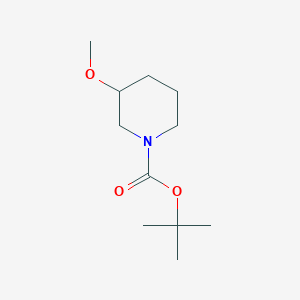

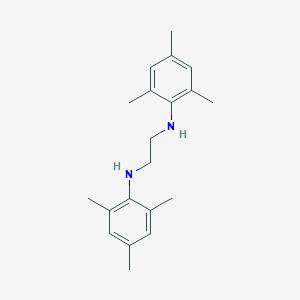

3-Benzoyl-7-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C16H10O4 . It has a molecular weight of 266.25 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 3-benzoyl-7-hydroxy-2H-chromen-2-one is 1S/C16H10O4/c17-12-7-6-11-8-13 (16 (19)20-14 (11)9-12)15 (18)10-4-2-1-3-5-10/h1-9,17H .Physical And Chemical Properties Analysis

The compound has a boiling point of 513.7±50.0 °C at 760 mmHg and a melting point of 241 C . It has a density of 1.4±0.1 g/cm3 . The compound has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP value is 3.16 .Aplicaciones Científicas De Investigación

Chemical Properties

“3-benzoyl-7-hydroxy-2H-chromen-2-one” has a molecular weight of 266.25 . It has a boiling point of 513.7±50.0°C at 760 mmHg and a melting point of 241°C . It is stored under nitrogen at a temperature of 4°C .

Biological and Pharmacological Activities

This compound shows significant biological or pharmacological activities . These include:

Detection of Peroxynitrite and Hypochlorite

Derivatives of coumarin, containing oxidant-sensitive boronate group, were recently developed for fluorescent detection of inflammatory oxidants . The compound “3-benzoyl-7-hydroxy-2H-chromen-2-one” can be used as a fluorescent probe for the detection of peroxynitrite (ONOO−) and hypochlorite .

Inhibitory Activity Enhancement

The replacement and extension of the alkyl side chain by a polar and bulky group could improve the activity of the compound inside the active pocket of the enzyme LOX . This could further enhance the inhibitory activity of the compound .

Safety and Hazards

Propiedades

IUPAC Name |

3-benzoyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-12-7-6-11-8-13(16(19)20-14(11)9-12)15(18)10-4-2-1-3-5-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQPLMCCTUJLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419943 | |

| Record name | 3-benzoyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzoyl-7-hydroxy-2H-chromen-2-one | |

CAS RN |

19088-67-6 | |

| Record name | 3-benzoyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

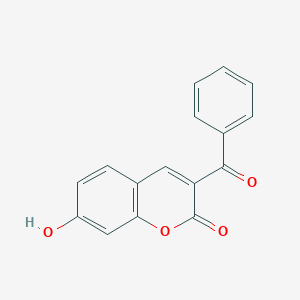

Q1: How does 3-benzoyl-7-hydroxy-2H-chromen-2-one interact with hDPP III and what are the potential downstream effects?

A: Molecular docking studies predict that 3-benzoyl-7-hydroxy-2H-chromen-2-one binds to the inter-domain cleft region of hDPP III []. This binding interaction is further stabilized by the crucial role of the 7-OH group on the coumarin core and key amino acid residues within the enzyme's active site, including Ile315, Ser317, Glu329, Phe381, Pro387, and Ile390. While the precise downstream effects of this inhibition are still under investigation, inhibiting hDPP III activity could have implications for various physiological processes, including pain modulation, blood pressure regulation, and potentially even cancer progression, given the enzyme's implicated roles in these areas. Further research is needed to fully elucidate the therapeutic potential and potential side effects of hDPP III inhibition by this compound.

Q2: What is the relationship between the structure of 3-benzoyl-7-hydroxy-2H-chromen-2-one and its ability to inhibit hDPP III?

A: The study employed Quantitative Structure-Activity Relationship (QSAR) modeling to investigate this relationship []. The model indicated that the presence of larger substituents containing double or triple bonds and aromatic hydroxyl groups on the coumarin scaffold enhanced inhibitory activity against hDPP III. Specifically, the presence of the benzoyl group at position 3 and the hydroxyl group at position 7 of the coumarin core in 3-benzoyl-7-hydroxy-2H-chromen-2-one appear to be critical for its potent inhibitory activity. This information can guide the design of even more potent and selective hDPP III inhibitors based on the coumarin scaffold.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)

![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)